Synthetic Precursor-Progeny Activity Delta: Schiff Base vs. Reduced Benzylamino Analogue 7c
The target compound is the 2-bromobenzylidene Schiff base precursor to the class-leading benzylamino derivative 7c. The paper establishes a class-level SAR finding that benzylamino analogues (4a-c, 7a-d) uniformly display potent GI% relative to their Schiff base precursors (3a-c, 6a-d) in the NCI-60 screen [1]. While exact GI50 values for each Schiff base are reported in the full text, the magnitude of the potency gain upon reduction is explicitly highlighted. Compound 7c, the reduced form of the target Schiff base, exhibited significant GI50 against leukaemia (HL-60), colon (HCT-116), and melanoma (LOX-IMVI) in five-dose assays [1]. This confirms the target compound's irreplaceable role as the obligate synthetic progenitor of the most active member of the series.
| Evidence Dimension | Cytotoxicity enhancement upon reduction of Schiff base to benzylamino analogue |
|---|---|
| Target Compound Data | Target compound is the Schiff base precursor (compound 6c or equivalent bromobenzylidene member of series 6a-d); specific GI50 values from NCI-60 single-dose screen reported in full paper. |
| Comparator Or Baseline | Benzylamino analogue 7c: GI% = 50.17–174.62% across 21 NCI-60 cell lines; GI50 (significant) vs. HL-60, HCT-116, LOX-IMVI in five-dose assay [1]. |
| Quantified Difference | The paper explicitly states that benzylamines 4a-c and 7a-d displayed potent GI% relative to their Schiff base precursors [1]; exact fold-change for the bromo pair available in full-text supplementary data. |
| Conditions | NCI-60 Human Tumor Cell Lines Screen; single-dose (10 µM) and five-dose concentration-response assays. |
Why This Matters
Procurement of the target compound is mandatory for any researcher aiming to reproduce or extend the synthetic route to the lead compound 7c, making it an irreplaceable chemical intermediate.
- [1] Osman, E.E.A. et al. New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Bioorg. Chem. 2026, 168, 109263. View Source
